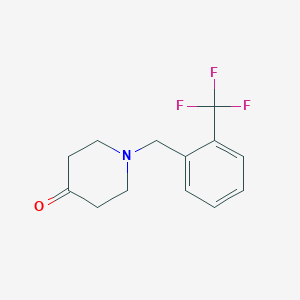
N-(4-((6-(ジメチルアミノ)-2-メチルピリミジン-4-イル)アミノ)フェニル)-2-((4-メチルピリミジン-2-イル)オキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an intriguing chemical compound known for its unique structure and potential applications across various fields such as chemistry, biology, and medicine. This compound consists of complex functional groups and exhibits a range of chemical behaviors that make it suitable for diverse applications.
科学的研究の応用
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is utilized in a myriad of scientific research domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules, aiding in the development of new compounds.
Biology: : Researchers study its effects on cellular processes and its potential as a biochemical probe.
Medicine: : Investigations are ongoing into its potential therapeutic applications, including its role in modulating biological pathways or its use as a drug precursor.
Industry: : Its properties make it valuable in the manufacture of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multi-step procedures. A common method includes the reaction of 4-methylpyrimidin-2-ol with 2-bromoacetyl chloride in the presence of a base to form an intermediate, followed by subsequent reactions with amines and pyrimidinyl groups under controlled temperatures and solvents.
Industrial Production Methods: Industrial production of this compound often employs batch reactors, where precise temperature control, pressure regulation, and reagent handling are maintained to ensure high purity and yield. The use of catalysts and optimized reaction conditions aids in minimizing by-products and maximizing efficiency.
化学反応の分析
Types of Reactions: N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide undergoes several types of reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
Oxidation reactions typically use mild to strong oxidizing agents under acidic or basic conditions.
Reduction reactions often involve metal hydrides in aprotic solvents.
Substitution reactions are facilitated by the presence of catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The primary products of these reactions depend on the reaction type but generally include modified derivatives of the parent compound, with alterations in the pyrimidinyl or phenyl rings, or changes in the functional groups attached to these rings.
作用機序
The mechanism by which N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects varies based on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. This interaction can modulate signaling pathways, inhibit or activate enzymes, or alter gene expression, resulting in varied biological outcomes. The precise pathways involved are dependent on the specific context of its use.
類似化合物との比較
Compared to other similar compounds, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its unique structural combination of dimethylamino, methylpyrimidinyl, and phenylacetamide groups. These features contribute to its distinct chemical behavior and potential applications. Similar compounds include:
N-(4-aminophenyl)-2-(pyrimidin-2-yl)acetamide
4-((6-(dimethylamino)pyrimidin-4-yl)amino)phenol
2-(4-methylpyrimidin-2-yloxy)-N-phenylacetamide
These compounds share structural similarities but differ in their chemical properties and applications due to variations in their functional groups and molecular configurations.
Conclusion
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a fascinating compound with a plethora of potential applications across various scientific fields. Its unique structure enables diverse chemical reactions and interactions, making it a valuable tool in research and industry. Further studies continue to unveil new possibilities for this versatile compound, cementing its significance in the world of chemistry and beyond.
特性
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-9-10-21-20(22-13)29-12-19(28)26-16-7-5-15(6-8-16)25-17-11-18(27(3)4)24-14(2)23-17/h5-11H,12H2,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQSCFUVOKAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
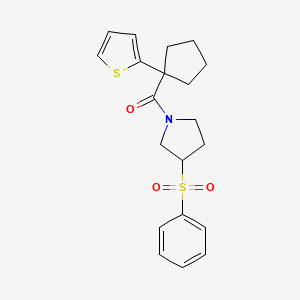
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)
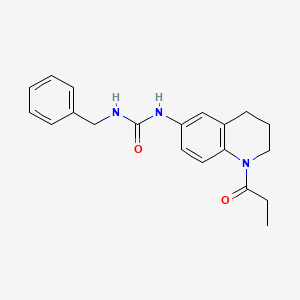
![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)

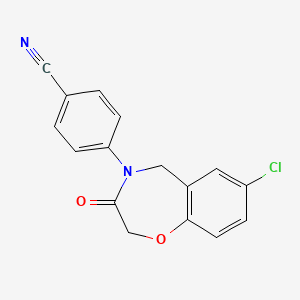
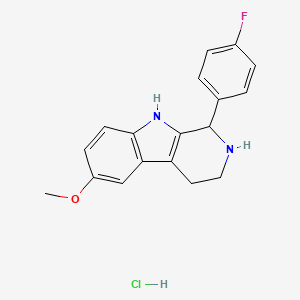
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)




